molecular formula C24H25N3O4 B2627341 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941906-21-4

2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Numéro de catalogue: B2627341
Numéro CAS: 941906-21-4
Poids moléculaire: 419.481
Clé InChI: SPTMPVOYJNRLTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic compound that features a phthalimide group and a tetrahydroquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Synthesis of the Tetrahydroquinoline Moiety: This can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Coupling of the Two Moieties: The final step would involve coupling the phthalimide and tetrahydroquinoline moieties through an acetamide linkage, possibly using reagents like acetic anhydride and a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the phthalimide or tetrahydroquinoline moieties.

    Substitution: Nucleophilic substitution reactions could occur at the acetamide linkage or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may exhibit neuroprotective properties. The compound's structure suggests it could interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction is crucial for developing treatments for conditions like Parkinson's disease and schizophrenia.

A study highlighted that derivatives of isoquinoline compounds have shown promise as positive allosteric modulators of dopamine receptors, which are vital for managing symptoms associated with Parkinson's disease and cognitive impairments related to schizophrenia . The potential for this compound to act similarly could lead to new therapeutic strategies.

Anticancer Properties

Another significant application of this compound lies in its potential as an anticancer agent. Research has identified that certain isoindole derivatives can inhibit the enzyme 15-lipoxygenase , which is implicated in various cancer types. A study demonstrated that analogs of the compound exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .

Enzyme Inhibition

The inhibition of 15-lipoxygenase by compounds related to this compound has been linked to reduced tumor growth and metastasis in preclinical models. This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield more effective anticancer agents.

Modulation of Neurotransmitter Systems

The ability of this compound to modulate neurotransmitter systems can lead to improved outcomes in neurodegenerative diseases. Its potential interaction with dopamine receptors could provide a dual action: alleviating motor symptoms while also addressing cognitive decline associated with diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Anticancer ActivityIdentified as a potent inhibitor of 15-lipoxygenase with cytotoxic effects on cancer cell lines.
Neuroprotective EffectsSuggested as a positive allosteric modulator for dopamine receptors, beneficial in treating Parkinson's disease symptoms.

Mécanisme D'action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Phthalimide Derivatives: Compounds like thalidomide, which have a similar phthalimide group.

    Tetrahydroquinoline Derivatives: Compounds like tacrine, which feature a tetrahydroquinoline moiety.

Uniqueness

The uniqueness of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other compounds.

Activité Biologique

2-(1,3-Dioxoisoindolin-2-yl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline moiety and a tetrahydroquinoline derivative. This structural diversity is believed to contribute to its biological activity.

While specific mechanisms for this compound have not been extensively detailed in the literature, related compounds have demonstrated various modes of action:

  • Inhibition of Lipoxygenase : Similar derivatives have been identified as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes and cancer progression .
  • Anticancer Properties : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Type Description
Anticancer Activity Inhibits proliferation in cancer cell lines; potential for development as an anticancer drug.
Enzyme Inhibition Acts as a probable inhibitor of 15-lipoxygenase, which may contribute to anti-inflammatory effects.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    A study evaluated the cytotoxic potency of phthalimide-based derivatives on three cancerous cell lines. The results indicated significant growth inhibition, suggesting that the compound could be developed further for therapeutic use against cancer .
  • 15-Lipoxygenase Inhibition :
    Research on related compounds has shown that they can effectively inhibit 15-lipoxygenase activity. This inhibition is crucial as it may reduce inflammation and tumorigenesis associated with certain cancers .
  • Comparative Studies :
    Comparative analyses with other known inhibitors have demonstrated that compounds structurally similar to this compound exhibit enhanced potency against specific targets, reinforcing the need for further exploration into this compound's therapeutic potential .

Propriétés

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-15(2)11-12-26-20-9-8-17(13-16(20)7-10-22(26)29)25-21(28)14-27-23(30)18-5-3-4-6-19(18)24(27)31/h3-6,8-9,13,15H,7,10-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTMPVOYJNRLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.